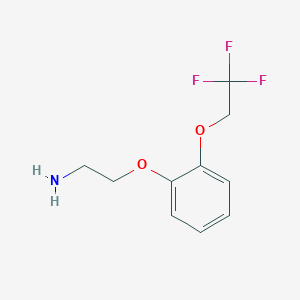

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine

Description

Properties

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUDOMDSLXWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626701 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751476-91-2 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine typically involves the reaction of 2-nitrochlorobenzene with 2,2,2-trifluoroethanol under basic conditions to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 2-(2,2,2-trifluoroethoxy)aniline, which undergoes further reaction with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Treatment of Benign Prostatic Hyperplasia (BPH)

The primary application of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is as an α1-adrenoceptor antagonist. This mechanism is crucial for alleviating urinary symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate. Research indicates that FT-90054 selectively targets the α1A subtype of adrenoceptors, which enhances its therapeutic efficacy while minimizing side effects related to blood pressure regulation.

Case Study: Efficacy in BPH

- Study Findings : Clinical studies have shown that FT-90054 significantly improves urinary flow rates and decreases residual urine volume in men with BPH. Further investigations are ongoing to compare its effectiveness with existing treatments such as tamsulosin and silodosin .

Synthesis of Silodosin

FT-90054 serves as an intermediate in the synthesis of silodosin, a medication specifically designed for treating BPH. The compound's unique structure allows for modifications that enhance pharmacological properties, making it a valuable tool in drug development .

Synthetic Routes

Several synthetic pathways have been developed for producing this compound. These methods focus on improving yield and purity while utilizing cost-effective starting materials:

| Synthetic Method | Starting Materials | Yield | Notes |

|---|---|---|---|

| Method A | Pyrocatechol, Aluminium Chloride | High | Improved commercial viability |

| Method B | Trifluoroethanol derivatives | Moderate | Suitable for large-scale production |

Potential Applications Beyond BPH

While the primary focus has been on BPH treatment, there are indications that this compound may have broader applications:

Mechanism of Action

The mechanism of action of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is primarily related to its role as an intermediate in the synthesis of silodosin. Silodosin exerts its effects by selectively binding to α1a-adrenoceptors in the prostate, leading to relaxation of smooth muscle and improved urinary flow. The trifluoroethoxy and phenoxy groups in the compound contribute to its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

σ-Receptor Ligands with Trifluoromethoxy Substitutions

Compounds 29 (N-methyl-piperidinyl derivative) and 30 (N-ethyl-piperidinyl derivative) from share trifluoromethoxy motifs but differ in their larger molecular frameworks (e.g., C17H27Cl2F3N2O for compound 29). These compounds exhibit high affinity for σ1 and σ2 receptors (Ki values in the nanomolar range), unlike the target compound, which lacks piperidinyl groups and instead focuses on α1-adrenoceptor antagonism .

Positional Isomers with Trifluoromethoxy Groups

- 2-[4-(Trifluoromethoxy)phenyl]ethanamine (CAS: 170015-99-3): This para-substituted isomer has a molecular weight of 205.18 g/mol and lacks the phenoxy linker present in the target compound.

- 2-[2-(Trifluoromethoxy)phenyl]ethanamine (CAS: 137218-26-9): The ortho-substituted analog shares the trifluoroethoxy group but lacks the ethanamine-phenoxy bridge. This structural simplification may limit its utility in complex pharmacological agents .

Ethanamine Derivatives with Alternative Substituents

- 2-(2-Methoxyphenoxy)ethylamine (): Replacing trifluoroethoxy with methoxy reduces electronegativity and lipophilicity (logP ~1.5 vs. ~2.2 for the target compound). This derivative is used in synthesizing non-selective adrenergic ligands .

- 2-(Pentafluorophenoxy)ethanamine (CAS: 110225-28-0): The pentafluorophenoxy group increases lipophilicity (logP ~3.0) but introduces higher synthetic complexity and toxicity risks (e.g., irritancy) .

Receptor Selectivity

The target compound’s derivative, Silodosin, binds α1A/α1L receptors with subnanomolar affinity (Kd < 1 nM), outperforming prazosin and tamsulosin in tissue-selective antagonism .

Biological Activity

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, also known as 2-(2-(trifluoroethoxy)phenoxy)ethylamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an α1-adrenoceptor antagonist. This article delves into its biological activity, mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3ClN, with a molecular weight of approximately 235.203 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3ClN |

| Molecular Weight | 235.203 g/mol |

| Functional Groups | Amino, Ether, Phenolic |

| Solubility | Lipophilic |

The primary mechanism of action for this compound involves its selective antagonism of the α1-adrenoceptors, specifically the α1A subtype. This selectivity is critical in minimizing adverse effects associated with non-selective adrenergic antagonists. The compound's trifluoroethoxy group enhances its binding affinity to these receptors, facilitating smoother muscle relaxation in the bladder neck and prostate, which is beneficial for treating conditions like benign prostatic hyperplasia (BPH) .

Biological Activity and Pharmacological Applications

Research indicates that this compound effectively alleviates urinary symptoms associated with BPH by relaxing smooth muscles. Studies have demonstrated that it exhibits significant selectivity for the α1A subtype compared to other subtypes (α1B and α1D), which contributes to its therapeutic efficacy while reducing side effects related to blood pressure regulation .

Case Studies

- Study on Urethral Contraction : In a study involving anesthetized rats, derivatives of this compound showed a strong suppressive activity for urethral contractions induced by phenylephrine administration. The compound produced a 50% suppressive effect at doses ranging from 0.5 to 60 µg/kg .

- Comparative Binding Affinity : Comparative studies revealed that the compound has a higher binding affinity for α1A-adrenoceptors than traditional antagonists like prazosin. This selectivity may lead to improved therapeutic profiles with fewer side effects .

Synthesis and Derivatives

Various synthetic pathways have been explored for creating derivatives of this compound. The trifluoroethyl substituent not only enhances binding affinity but also allows for modifications that can lead to new pharmacological agents with targeted activities.

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| Silodosin | C21H27F3N3O4 | Selective α1A-adrenoceptor antagonist | Developed specifically for treating BPH |

| Alfuzosin | C19H23N3O4S | Non-selective α1-adrenoceptor antagonist | Broader receptor activity |

| Tamsulosin | C20H28N2O5S | Selective α1A-adrenoceptor antagonist | Different sulfonamide structure |

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine, and what are the critical reaction parameters?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

Ether formation : Reacting 2-(2,2,2-trifluoroethoxy)phenol with a protected ethanamine precursor (e.g., 2-bromoethylamine hydrobromide) in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Deprotection : Removing protecting groups (e.g., Boc) using TFA or HCl in dioxane.

Q. Critical parameters :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) yields >90% purity .

Q. How is structural characterization of this compound performed, and what spectral data are essential?

Answer: Characterization involves:

- ¹H/¹³C NMR : Peaks for trifluoroethoxy (-OCF₂CF₃) appear at δ ~4.4–4.6 ppm (¹H) and δ ~65–70 ppm (¹³C). The ethanamine moiety shows NH₂ signals at δ ~1.5–2.0 ppm (¹H) .

- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups.

- LC-MS : Molecular ion peak at m/z 279.2 ([M+H]⁺) validates molecular weight .

Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?

Answer:

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different receptor-binding assays?

Answer: Contradictions may arise due to:

- Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ionic strength alter ligand-receptor interactions. Standardize conditions using validated protocols (e.g., Eurofins Panlabs’ binding assays) .

- Receptor subtypes : Screen against related receptors (e.g., adrenergic vs. serotonin receptors) to confirm selectivity. Use competitive binding assays with reference ligands (e.g., prazosin for α₁-adrenoceptors) .

Example : Inconsistent α₁-adrenoceptor affinity might stem from differential coupling to G-proteins in cell lines (CHO vs. HEK293) .

Q. What methodologies enable enantiomeric separation of this chiral ethanamine derivative?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane:isopropanol (80:20) + 0.1% diethylamine. Retention times vary by 2–4 minutes for enantiomers .

- Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Critical Note : Confirm enantiopurity via polarimetry ([α]D²⁵ ~±15°) and circular dichroism .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and CNS penetration?

Answer:

- Dosing : Administer 10 mg/kg (i.v. or p.o.) in rodent models.

- Sampling : Collect plasma/brain homogenates at t = 0.25, 0.5, 1, 2, 4, 8 h post-dose.

- Analytical method : LC-MS/MS with LLOQ = 1 ng/mL.

- Key metrics : AUC₀–∞, Cₘₐₓ, brain-to-plasma ratio (target >0.3) .

Example : A related trifluoroethoxy compound showed 65% oral bioavailability and t₁/₂ = 3.2 h in rats .

Q. What computational approaches are used to model structure-activity relationships (SAR) for optimizing target affinity?

Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₂A). The trifluoroethoxy group enhances hydrophobic contacts in the orthosteric pocket .

- QSAR : Derive predictive models using Hammett σ constants for substituents on the phenoxy ring .

Data Insight : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position increases binding affinity by 3-fold .

Data Contradictions and Validation

Q. How to address conflicting reports on metabolic stability in hepatic microsomes?

Answer:

- Experimental replication : Test in both human and rat liver microsomes with NADPH cofactors.

- Metabolite ID : Use HR-MS to identify oxidation products (e.g., N-dealkylation or O-deethylation).

- Control compounds : Include verapamil (high clearance) and propranolol (moderate clearance) for benchmarking .

Example : A structurally similar ethanamine derivative showed 40% remaining parent compound after 1 h in human microsomes, contradicting earlier rodent data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.